Calcium;diiodide;hydrate

説明

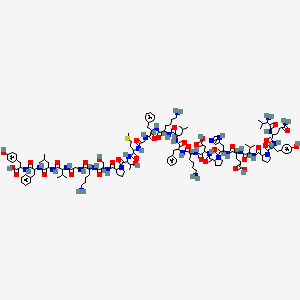

Calcium diiodide hydrate (CaI2·xH2O) is a chemical compound composed of two iodine atoms covalently bonded to a calcium atom, with the remainder of the molecules consisting of water molecules. It is a white, hygroscopic solid that is soluble in water, alcohol, and many other organic solvents. It is used in a variety of applications, including in the synthesis of other compounds, in laboratory experiments, and in pharmaceuticals.

科学的研究の応用

Calcium Diiodide Hydrate (CaI2.H2O): Scientific Research Applications

Alloying Agent: Calcium diiodide hydrate can serve as an alloying agent for metals like aluminum and beryllium due to its reactivity and solubility properties .

Cement and Mortar Composition: The compound is utilized in the composition of industrial materials such as cement and mortar, where it contributes to the overall structural integrity .

Photography: In photography, calcium diiodide hydrate is used for its properties similar to calcium chloride, which is known for its utility in photographic applications .

Veterinary Nutrition: It finds use in cat food as a source of iodine, ensuring adequate iodine intake for thyroid function .

Dental Applications: Calcium diiodide hydrate may be used in dental care, particularly in strengthening tooth enamel during fillings due to its calcium content .

Pharmaceutical Antiseptic: Given iodine’s disinfectant properties, calcium diiodide hydrate is used in antiseptic solutions within pharmaceutical applications .

Photographic Film Development: The compound acts as a catalyst in the development process of photographic film, highlighting its role in industrial photography .

Structural Analysis of Hydrates: Research into the crystal structures of hydrates like calcium diiodide hydrate provides insights into water-rich salt hydrates, which is crucial for understanding various physicochemical processes .

American Elements - Calcium Iodide Hydrate Wikipedia - Calcium iodide Electrical4U - Calcium Iodide Material Properties - Calcium Iodide ResearchGate - Crystal structures of hydrates of simple inorganic salts

作用機序

Target of Action

Calcium diiodide hydrate, also known as CaI2.H2O, is primarily used in the preparation of complex materials used in polymerization and hydroamination . It also serves as a matrix for luminescent materials . The primary targets of Calcium diiodide hydrate are these complex materials and luminescent materials where it plays a crucial role in their formation and structure.

Mode of Action

It is known that calcium diiodide hydrate can be formed by treating calcium carbonate, calcium oxide, or calcium hydroxide with hydroiodic acid . This compound slowly reacts with oxygen and carbon dioxide in the air, liberating iodine . This reaction could potentially influence its interaction with its targets.

Biochemical Pathways

The hydration process of calcium compounds, such as Calcium diiodide hydrate, is also a significant biochemical pathway .

Result of Action

Given its use in the preparation of complex materials used in polymerization and hydroamination, it can be inferred that calcium diiodide hydrate may influence the properties of these materials

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Calcium diiodide hydrate. For instance, Calcium diiodide hydrate slowly reacts with oxygen and carbon dioxide in the air, liberating iodine . This reaction could potentially affect its stability and efficacy. Furthermore, the local concentration of calcium and oxalate upon mixing the solutions can control the hydrate phase of calcium compounds . These factors highlight the importance of the action environment in determining the properties and effects of Calcium diiodide hydrate.

特性

IUPAC Name |

calcium;diiodide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2HI.H2O/h;2*1H;1H2/q+2;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRQETYMJRSWOH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

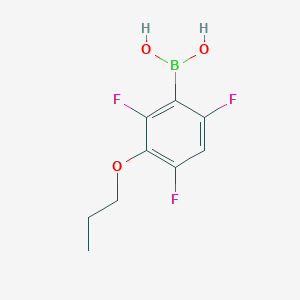

O.[Ca+2].[I-].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaH2I2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589951 | |

| Record name | Calcium iodide--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium;diiodide;hydrate | |

CAS RN |

71626-98-7 | |

| Record name | Calcium iodide--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1591307.png)

![[3-(4-Morpholinylmethyl)phenyl]magnesium bromide solution](/img/structure/B1591310.png)

![1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine](/img/structure/B1591323.png)